(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyridoindole core and a difluoromethoxybenzoyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridoindole core: This can be achieved through a series of cyclization reactions involving indole derivatives and appropriate reagents.
Introduction of the difluoromethoxybenzoyl group: This step often involves the use of difluoromethoxybenzoyl chloride in the presence of a base to facilitate the acylation reaction.
Final carboxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethoxybenzoyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Properties
Molecular Formula |
C20H16F2N2O4 |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C20H16F2N2O4/c1-28-10-6-13(21)18(14(22)7-10)19(25)24-9-16-12(8-17(24)20(26)27)11-4-2-3-5-15(11)23-16/h2-7,17,23H,8-9H2,1H3,(H,26,27)/t17-/m1/s1 |
InChI Key |
MPQKGSYVTVNJNZ-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)F)C(=O)N2CC3=C(C[C@@H]2C(=O)O)C4=CC=CC=C4N3)F |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)N2CC3=C(CC2C(=O)O)C4=CC=CC=C4N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.